Cocarboxylase
Description
Cocarboxylase, chemically known as thiamine pyrophosphate (TPP), is the active coenzyme form of vitamin B1 (thiamine). It plays a critical role in cellular energy metabolism, particularly in the oxidative decarboxylation of pyruvate to acetyl-CoA via the pyruvate dehydrogenase complex, a key step linking glycolysis to the citric acid cycle . This coenzyme is also essential for the transketolase reactions in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for biosynthetic processes .
This compound is synthesized in vivo via the phosphorylation of thiamine by thiamine pyrophosphokinase . Its stability varies depending on environmental factors; for example, it degrades rapidly in the presence of sodium metabisulphite, similar to free thiamine .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O7P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046262 | |
| Record name | Cocarboxylase chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |
| Record name | Cocarboxylase | |
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CAS No. |
154-87-0 | |
| Record name | Thiamine pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cocarboxylase [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |
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| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cocarboxylase chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cocarboxylase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |
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| Record name | COCARBOXYLASE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Efficiency
Solvent Systems
Chemical Reactions Analysis
Decarboxylation Reactions
Cocarboxylase facilitates irreversible oxidative decarboxylation of α-keto acids via multienzyme complexes. These reactions are pivotal in linking glycolysis to the citric acid cycle and energy production.
Pyruvate Dehydrogenase Complex
This complex converts pyruvate to acetyl-CoA, involving three enzymatic steps:
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Decarboxylation : TPP’s thiazolium ring forms a covalent bond with pyruvate, releasing CO₂.
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Oxidation : The hydroxyethyl-TPP intermediate transfers electrons to lipoamide.
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Acetyl-CoA Formation : The acetyl group is transferred to coenzyme A .
Key Data :
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Optimal reaction conditions: 28°C, pH 7.0–7.5, and 10 mg sodium pyruvate per 3 mL reaction mixture .
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Reaction velocity doubles with a 10°C temperature increase, suggesting non-membrane-limited kinetics .
| Parameter | Value | Source |
|---|---|---|
| Temperature Optimum | 28°C | |
| Substrate (Pyruvate) | 10 mg/3 mL | |
| CO₂ Evolution Rate | 2x increase per 10°C |
α-Ketoglutarate Dehydrogenase Complex
This complex converts α-ketoglutarate to succinyl-CoA in the citric acid cycle. The mechanism mirrors pyruvate dehydrogenase:
Pharmacological Insight :
Transketolase Reaction in the Pentose Phosphate Pathway
Transketolase transfers two-carbon units between sugars, requiring TPP for stabilization of the carbanion intermediate. This reaction generates NADPH and ribose-5-phosphate for biosynthesis .
Mechanistic Steps :
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TPP’s ylid attacks a ketose substrate.
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Cleavage releases an aldose and a TPP-bound glycolaldehyde.
Branched-Chain α-Keto Acid Dehydrogenase Reaction
This compound assists in the catabolism of leucine, isoleucine, and valine by decarboxylating their α-keto acid derivatives. This produces acetyl-CoA or succinyl-CoA for energy metabolism .
Reaction Mechanisms and Key Steps
TPP’s thiazolium ring undergoes a four-step mechanism in decarboxylases:
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Nucleophilic Attack : TPP’s carbanion attacks the substrate’s carbonyl carbon.
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Bond Cleavage : Substrate bond breaks, forming a TPP-bound enamine.
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Electron Redistribution : Stabilization via resonance.
Structural Insight :
Enzyme Activity Modulation
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Oxidative Stress Study :
| Parameter (Liver Tissue) | Control Group | TPP-Treated Group | Change (%) |
|---|---|---|---|
| MDA (nmol/g tissue) | 8.2 ± 0.7 | 1.1 ± 0.3 | -86.6% |
| 8-OHGua/Gua (pmol/L) | 2.7 ± 0.4 | 0.9 ± 0.3 | -66.7% |
| GPx Activity (U/g protein) | 7 ± 0.9 | 18.7 ± 1.9 | +167% |
Data sourced from cisplatin-induced oxidative stress models .
Reaction Inhibition and Stability
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Iodoacetate Inhibition :
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Enzyme Stability :
Biochemical and Pharmacological Implications
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Energy Metabolism : TPP-dependent reactions yield ATP, NADPH, and biosynthetic precursors .
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Cancer Therapy : Over-activation of α-ketoglutarate dehydrogenase by TPP disrupts cancer cell metabolism, showing antiproliferative effects .
This compound’s role extends beyond catalysis; it is integral to cellular redox balance and metabolic regulation. Further research into its kinetic properties and therapeutic applications remains critical.
Scientific Research Applications
Biochemical Role and Mechanism of Action
Cocarboxylase acts as a coenzyme in several key enzymatic reactions, particularly in carbohydrate metabolism. It is essential for:
- Decarboxylation of alpha-keto acids : this compound is vital for the pyruvate dehydrogenase complex, which converts pyruvate into acetyl-CoA, a crucial metabolic intermediate.
- Transketolase activity : It serves as a cofactor for transketolase in the pentose phosphate pathway, facilitating nucleotide synthesis and cellular respiration.
Management of Thiamine Deficiency
This compound supplementation has been employed in treating thiamine deficiency conditions, especially in patients with chronic diseases or undergoing dialysis. A study involving patients with end-stage renal disease (ESRD) demonstrated that intravenous administration of this compound significantly increased erythrocyte transketolase activity (ETKA) and plasma thiamine levels over 12 weeks without adverse effects .
Cardiovascular Health
Research indicates that this compound may offer protective benefits for cardiac health. An experimental study on dogs with induced myocardial infarction showed that systemic administration of this compound improved hemodynamic parameters such as heart rate and cardiac output compared to control groups . These findings suggest potential therapeutic applications in ischemic heart disease.
Nutritional Applications
This compound is also critical in nutrition, particularly concerning infant and pediatric health. Studies have shown that measuring this compound levels can provide insights into the thiamine status of children with various pathologies . This application underscores the importance of monitoring vitamin B1 derivatives in clinical settings to prevent deficiency-related complications.
In Vitro Studies
In laboratory settings, this compound is used to study metabolic pathways involving thiamine-dependent enzymes. Its role in enhancing transketolase activity has been documented, providing a basis for further research into metabolic disorders linked to thiamine deficiency .
Drug Development
This compound's biochemical properties make it a candidate for drug development, particularly in creating therapies targeting metabolic syndromes or conditions associated with oxidative stress due to its role in energy metabolism.
Data Tables and Case Studies
Mechanism of Action
Cocarboxylase exerts its effects by acting as a coenzyme for several key enzymatic complexes. It facilitates the decarboxylation of alpha-keto acids, which is crucial for the production of acetyl-CoA and the generation of energy. The molecular targets include the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex. These pathways are essential for cellular respiration and energy metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiamine (Vitamin B1)
- Structure : Thiamine consists of a pyrimidine ring linked to a thiazole ring. Cocarboxylase is its diphosphorylated derivative.
- Function : Free thiamine is biologically inactive in many organisms (e.g., bacteria like Streptococcus pyogenes) and requires phosphorylation to TPP for enzymatic activity .
- Stability : Thiamine is more susceptible to degradation by sulfites compared to this compound, though both are sensitive .
Coenzyme A (CoA)
- Structure : Contains pantothenic acid (vitamin B5), adenine, and a sulfhydryl group.
- Function : Facilitates acyl group transfer (e.g., acetyl-CoA), unlike TPP, which mediates decarboxylation and transketolase reactions .
- Role in Metabolism : CoA supports lipid synthesis and the citric acid cycle, while TPP is central to carbohydrate metabolism .
Pyruvate Carboxylase
- Function: Catalyzes pyruvate carboxylation to oxaloacetate, an anaplerotic reaction for the citric acid cycle.
- Cofactor Dependency : Requires biotin and ATP, whereas TPP relies on magnesium ions .
Sulfonamide Drugs (e.g., Sulfathiazole)
- Structural Similarity : Sulfathiazole contains a thiazole ring analogous to TPP’s thiazole moiety .
- Functional Contrast : Sulfonamides inhibit bacterial folate synthesis, while TPP supports decarboxylation. However, structural mimicry may underlie sulfonamide interference with vitamin-dependent pathways .
Biotin Carboxylase
- Function: Involved in fatty acid synthesis, biotin carboxylase uses biotin to catalyze ATP-dependent carboxylation.
Key Research Findings and Data Tables
Table 1: Functional Comparison of this compound and Related Compounds
Table 2: Clinical and Experimental Data
Stability and Pharmacological Considerations
- Synthetic vs. Natural this compound : Synthetic TPP (sample 41811) showed 60% activity compared to natural yeast-derived this compound, necessitating conversion factors in quantitative studies .
- Degradation Pathways : Mammalian tissues (e.g., liver, kidney) hydrolyze TPP into thiamine via phosphatases, a process accelerated by cellular damage .
Biological Activity
Cocarboxylase, also known as thiamine diphosphate (ThDP), is a coenzyme derived from thiamine (vitamin B1) that plays a crucial role in various biochemical processes within the body. Its primary function is to act as a cofactor for several enzymes involved in carbohydrate metabolism, particularly in the decarboxylation of pyruvate and 2-oxoglutarate. This article explores the biological activity of this compound, highlighting its mechanisms, clinical significance, and research findings.
This compound is essential for the activity of several key enzymes:
- Pyruvate Dehydrogenase : Facilitates the conversion of pyruvate to acetyl-CoA, linking glycolysis to the Krebs cycle.
- 2-Oxoglutarate Dehydrogenase : Involved in the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, a critical step in energy production and amino acid metabolism.
The activation of these enzymes by this compound is vital for maintaining cellular energy levels and metabolic homeostasis. Additionally, this compound has been shown to inhibit p53-DNA binding, which may have implications for cancer cell viability and proliferation .
Clinical Significance
This compound has been studied for its therapeutic potential in various conditions:
- Cardiovascular Health : Research indicates that this compound administration can improve hemodynamic parameters in ischemic myocardium. A study involving dogs with induced myocardial infarction demonstrated significant improvements in heart rate, stroke volume, and myocardial oxygen consumption when treated with this compound .
- Chronic Alcohol Consumption : Chronic alcohol intake has been linked to thiamine deficiency due to increased urinary loss. Supplementation with this compound may help mitigate some of the metabolic disturbances associated with alcohol consumption .
- End-Stage Renal Disease (ESRD) : In patients undergoing hemodialysis, high doses of this compound have been shown to increase erythrocyte transketolase activity (ETKA) and plasma thiamine levels, suggesting its role in addressing thiamine deficiency in these patients .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Effects of this compound on Cellular Viability and Enzyme Activity
Case Studies
- Ischemic Canine Myocardium : In a controlled study on dogs experiencing acute myocardial infarction, systemic administration of this compound led to notable improvements in cardiac function metrics compared to controls receiving saline solutions .
- Patients on Hemodialysis : A clinical trial involving ESRD patients demonstrated that this compound supplementation significantly enhanced ETKA values over a 12-week period, indicating its potential as an adjunct therapy for metabolic disturbances associated with renal failure .
Q & A
Q. What is the enzymatic role of cocarboxylase in metabolic pathways, and how is its activity quantified in vitro?
this compound (thiamine pyrophosphate, TPP) acts as a coenzyme in decarboxylation and transketolase reactions. Its activity is typically measured via spectrophotometric assays monitoring NADH oxidation or by coupling reactions with pyruvate dehydrogenase. Standard protocols involve isolating enzymes like pyruvate decarboxylase and tracking substrate conversion rates under controlled pH and temperature .
Q. What analytical techniques are recommended for characterizing this compound purity and stability in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is standard for purity analysis. Stability studies require monitoring degradation under varying pH (e.g., 6.0–8.0), temperature (4°C vs. 25°C), and light exposure. Data should include mass spectrometry (MS) for structural confirmation and nuclear magnetic resonance (NMR) for dynamic stability assessment .
Q. How do researchers mitigate interference from endogenous thiamine derivatives when quantifying this compound in biological samples?
Solid-phase extraction (SPE) with C18 columns effectively isolates TPP from matrices like plasma. LC-MS/MS with isotope-labeled internal standards (e.g., deuterated TPP) improves specificity. Validation parameters (recovery, matrix effects) must align with FDA bioanalytical guidelines .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported binding affinities of this compound to apoenzymes across studies?
Discrepancies often arise from variations in buffer composition (e.g., Mg²⁺ concentration) or assay temperature. Researchers should replicate studies using isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare results under standardized conditions. Meta-analyses of published values with attention to methodological details are critical .
Q. How can computational modeling enhance the understanding of this compound’s conformational dynamics during catalysis?
Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM predict TPP’s flexibility in enzyme active sites. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods model proton transfer steps in decarboxylation. Validate models with mutagenesis data (e.g., TPP-binding residue variants) and kinetic isotope effects .
Q. What protocols optimize this compound’s stability in long-term enzymatic assays requiring anaerobic conditions?
Anaerobic chambers with <1 ppm O₂ and chelating agents (e.g., EDTA) prevent oxidative degradation. Pre-reducing buffers with sodium dithionite and using airtight cuvettes with rubber septa for spectrophotometry are recommended. Stability data should report half-life () under these conditions .
Methodological Guidance
Q. Designing a dose-response study to evaluate this compound’s impact on mitochondrial respiration: What controls and replicates are essential?
- Controls: Include TPP-deficient mitochondria (e.g., treated with oxythiamine) and vehicle-only groups.
- Replicates: Minimum biological replicates to account for inter-sample variability.
- Endpoints: Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer and normalize to protein content.
- Statistical analysis: Use ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .
Q. How should researchers address batch-to-batch variability in commercial this compound preparations?
- Quality checks: Require certificates of analysis (CoA) from suppliers detailing HPLC purity (>98%) and MS confirmation.
- In-house validation: Perform independent LC-MS and enzymatic activity assays on each batch.
- Documentation: Archive aliquots with lot numbers and storage conditions (-80°C, desiccated) for traceability .
Data Reproducibility and Transparency
Q. What metadata must accompany published datasets on this compound-dependent enzyme kinetics?
Include:
Q. How can researchers leverage open-access repositories to enhance this compound study reproducibility?
Upload datasets to platforms like Zenodo or Figshare with DOIs. Use standardized formats (e.g., .csv for kinetic data, .pdb for structural models). Cite repositories in methods sections and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
